An In-Depth Technical Guide to the Fundamental Properties of Oxirane-2-carboxylic Acid
An In-Depth Technical Guide to the Fundamental Properties of Oxirane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirane-2-carboxylic acid, also known as glycidic acid, is a reactive trifunctional molecule featuring a carboxylic acid, an epoxide ring, and a chiral center. This combination of functionalities makes it a valuable building block in organic synthesis, particularly for the preparation of more complex chiral molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental properties of oxirane-2-carboxylic acid, including its chemical and physical characteristics, spectroscopic data, synthesis and purification protocols, and known biological activities.
Chemical and Physical Properties
Table 1: Computed Physical and Chemical Properties of Oxirane-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₃H₄O₃ | PubChem |
| Molecular Weight | 88.06 g/mol | PubChem |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 88.016044 g/mol | PubChem |
| Topological Polar Surface Area | 49.8 Ų | PubChem |
| Complexity | 78.1 | PubChem |
Note: These properties are computationally derived and may differ from experimental values.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of oxirane-2-carboxylic acid. The following are the expected spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of oxirane-2-carboxylic acid is expected to show characteristic signals for the protons of the epoxide ring and the carboxylic acid. The methine proton (H-2) and the methylene protons (H-3) of the epoxide ring would appear as a complex multiplet system due to their diastereotopic nature and coupling to each other. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically >10 ppm.
¹³C NMR: The carbon NMR spectrum would display three distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The two carbons of the epoxide ring would appear in the upfield region, typically between 40 and 60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of oxirane-2-carboxylic acid is characterized by the following absorption bands:
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O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
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C-H stretch: Aliphatic C-H stretching vibrations of the epoxide ring around 3000 cm⁻¹.
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C=O stretch: A strong absorption band for the carbonyl group of the carboxylic acid, typically between 1700 and 1725 cm⁻¹.
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C-O-C stretch (epoxide): Asymmetric and symmetric stretching of the epoxide ring, with a characteristic band around 850-950 cm⁻¹ for the ring "breathing" mode.
Mass Spectrometry (MS)
In mass spectrometry, oxirane-2-carboxylic acid would likely exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxyl group (M-45) and other fragments resulting from the cleavage of the epoxide ring.
Chemical Reactivity and Synthesis
The chemical reactivity of oxirane-2-carboxylic acid is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.
Epoxide Ring-Opening Reactions
Nucleophiles can attack either of the two carbon atoms of the epoxide ring. Under basic or neutral conditions, the nucleophile will preferentially attack the less substituted carbon (C-3) via an Sₙ2 mechanism. Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate, and the nucleophile attacks the more substituted carbon (C-2) due to the partial positive charge stabilization.
Synthesis of Oxirane-2-carboxylic Acid
The synthesis of oxirane-2-carboxylic acid can be challenging due to its reactivity. A common laboratory-scale synthesis involves the epoxidation of an appropriate α,β-unsaturated carboxylic acid or its ester, followed by hydrolysis. Enantioselective syntheses are often employed to obtain the pure (R) or (S) enantiomer, which is crucial for many pharmaceutical applications.
One potential synthetic route starts from glycidol, a readily available chiral building block.
Biological Activity and Signaling Pathways
While oxirane-2-carboxylic acid itself is not a widely studied bioactive molecule, its derivatives have shown significant biological activities. A notable example is Etomoxir , an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] CPT-1 is a key enzyme in fatty acid metabolism, and its inhibition shifts cellular energy production from fatty acid oxidation to glycolysis.[1] This mechanism has been explored for the treatment of conditions like heart failure and diabetes.
The core oxirane-2-carboxylic acid moiety is a key feature for the inhibitory activity of etomoxir. It is believed that the carboxylic acid group facilitates the binding to the enzyme, and the reactive epoxide ring forms a covalent bond with the enzyme, leading to irreversible inhibition.
Some derivatives of other carboxylic acids have been shown to modulate inflammatory signaling pathways such as NF-κB and MAPK .[2][3] While direct evidence for oxirane-2-carboxylic acid is lacking, its structural features suggest that it or its derivatives could potentially interact with these pathways. Further research is needed to explore these possibilities.
Experimental Protocols
General Synthesis of an Oxirane-2-carboxylic Acid Derivative (Illustrative Example)
The following is a general procedure adapted from the synthesis of related compounds and should be optimized for the specific synthesis of oxirane-2-carboxylic acid.
Materials:
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α,β-Unsaturated ester (e.g., ethyl acrylate)
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m-Chloroperoxybenzoic acid (m-CPBA)
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Dichloromethane (DCM)
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Sodium bicarbonate solution (saturated)
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Sodium sulfite solution (10%)
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Brine
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Anhydrous magnesium sulfate
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Lithium hydroxide (or other suitable base)
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Tetrahydrofuran (THF)
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Water
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Hydrochloric acid (1 M)
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Ethyl acetate
Procedure:
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Epoxidation: Dissolve the α,β-unsaturated ester in DCM and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
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Work-up: Quench the reaction by adding sodium sulfite solution. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxirane-2-carboxylic acid ester.
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Hydrolysis: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).
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Acidification and Extraction: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxirane-2-carboxylic acid. Further purification can be achieved by crystallization or column chromatography.
Purification by Crystallization
For solid oxirane-2-carboxylic acids, crystallization is an effective purification method. The choice of solvent is critical and should be determined empirically. A common approach is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly to induce crystallization. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Safety and Handling
Oxirane-2-carboxylic acid and its derivatives should be handled with care in a well-ventilated fume hood. As epoxides are known to be alkylating agents, they should be considered as potentially mutagenic. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for the specific compound being used.
Conclusion
Oxirane-2-carboxylic acid is a versatile and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its fundamental properties, particularly the reactivity of the epoxide ring and the presence of a chiral center, make it a valuable precursor for the synthesis of complex and biologically active compounds. While detailed experimental data on the parent acid is limited, the information available for its derivatives provides a strong foundation for its application in research and development. Further investigation into its direct biological activities and role in signaling pathways may unveil new therapeutic opportunities.
